REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]3[CH2:14][CH2:13][NH:12][C:11](=[O:15])[C:7]=3[NH:8]2)=[CH:4][C:3]=1[O:16][CH3:17].C([OH:20])C.[OH-].[K+]>O>[NH2:12][CH2:13][CH2:14][C:6]1[C:5]2[C:9](=[CH:10][C:2]([F:1])=[C:3]([O:16][CH3:17])[CH:4]=2)[NH:8][C:7]=1[C:11]([OH:20])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C2C3=C(NC2=C1)C(NCC3)=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at 100° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in water (10.0 mL), to the mixture
|
Type
|
ADDITION
|
Details
|
was added acetic acid (3.00 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=C(NC2=CC(=C(C=C12)OC)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 607 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |